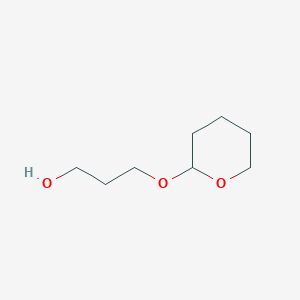

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Description

BenchChem offers high-quality 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(oxan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-3-7-11-8-4-1-2-6-10-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQJFSZRLAICJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445972 | |

| Record name | 3-tetrahydropyranyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-33-6 | |

| Record name | 3-tetrahydropyranyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Selective Synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Executive Summary

The selective monoprotection of symmetrical diols is a cornerstone challenge in organic synthesis, particularly for the generation of bifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and total synthesis. This guide details the synthesis of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol , a critical intermediate where one hydroxyl group of 1,3-propanediol is masked as a tetrahydropyranyl (THP) ether, leaving the distal hydroxyl free for further functionalization.

The core technical challenge addressed here is statistical probability vs. kinetic control . In a stoichiometric 1:1 mixture, the formation of the bis-protected species is statistically favored alongside the mono-product. This protocol utilizes a heterogeneous catalysis strategy (Amberlyst-15) combined with stoichiometric asymmetry to maximize the yield of the target mono-ether while minimizing the formation of the bis-ether byproduct.

Mechanistic Underpinnings

The reaction proceeds via an acid-catalyzed electrophilic addition of the alcohol to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).

The Critical Path:

-

Protonation: The acid catalyst protonates the

-carbon of DHP. -

Oxocarbenium Formation: This generates a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack: The hydroxyl group of 1,3-propanediol attacks the highly electrophilic anomeric carbon.

-

Regeneration: Loss of a proton regenerates the catalyst and yields the THP acetal.

Visualization: Reaction Mechanism

Figure 1: Acid-catalyzed addition mechanism. The oxocarbenium ion is the key electrophilic species intercepted by the diol.

Strategic Considerations: Controlling Selectivity

To avoid the "Statistical Trap" (where a 1:1 ratio yields ~25% mono, ~25% bis, and ~50% unreacted material), we must manipulate the reaction kinetics.

Comparative Approaches

| Strategy | Catalyst System | Stoichiometry (Diol:DHP) | Pros | Cons |

| Homogeneous Acid | p-TSA or PPTS in DCM | 1:1 | High reaction rate. | Difficult workup; high bis-THP formation; requires neutralization. |

| Flow Chemistry | Immobilized Acid (Packed Bed) | 1:1 to 2:1 | Excellent kinetic control; short residence time minimizes bis-formation. | Requires specialized equipment (HPLC pumps, reactor coils). |

| Heterogeneous Batch | Amberlyst-15 (Resin) | 3:1 to 5:1 | Easy filtration workup; reusable catalyst; high mono-selectivity. | Requires distillation to recover excess diol. |

Selected Route: This guide utilizes the Heterogeneous Batch method. It is the most robust for laboratory scale-up (10g - 100g) and adheres to Green Chemistry principles by removing the need for liquid acid neutralization and aqueous extraction.

Experimental Protocol: The Self-Validating System

Target: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Scale: 50 mmol (based on DHP)

Materials

-

Reagent A: 1,3-Propanediol (11.4 g, 150 mmol, 3.0 equiv) - Excess is crucial.

-

Reagent B: 3,4-Dihydro-2H-pyran (DHP) (4.2 g, 50 mmol, 1.0 equiv).

-

Catalyst: Amberlyst-15 (H+ form) (100 mg, ~2 wt% loading).

-

Solvent: Dichloromethane (DCM) or neat (solvent-free is possible but DCM helps controlling exotherm).

Step-by-Step Methodology

-

System Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2 or N2 line). Moisture excludes the competing hydrolysis reaction.

-

Add 1,3-propanediol (3.0 equiv) and DCM (25 mL).

-

Add Amberlyst-15 beads.

-

-

Controlled Addition (Kinetic Control):

-

Cool the mixture to 0°C (ice bath). The reaction is exothermic; heat promotes bis-protection.

-

Add DHP (1.0 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

-

Why? Keeping DHP concentration low relative to the diol ensures that any generated oxocarbenium ion is statistically more likely to encounter a free diol molecule than a mono-protected product.

-

-

Reaction Monitoring (Self-Validation Point 1):

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

TLC Check: Silica gel, 50% EtOAc/Hexanes. Stain with p-Anisaldehyde (alcohols/ethers are not UV active).

-

Rf ~ 0.8: Bis-THP (Trace)

-

Rf ~ 0.5:Mono-THP (Major Spot)

-

Rf ~ 0.1: Unreacted Diol (Large Spot)

-

-

Validation: If Bis-THP spot grows significantly, stop reaction immediately.

-

-

Workup (Filtration):

-

Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 beads.

-

Note: No aqueous wash is required, preventing product loss into the water phase (the product has significant water solubility).

-

-

Purification (Distillation):

-

Concentrate the filtrate under reduced pressure to remove DCM.

-

Perform Vacuum Distillation (0.1 - 1.0 mmHg).

-

Fraction 1: Unreacted 1,3-propanediol (Recycle this).

-

Fraction 2:Target Mono-THP (Expected BP: ~110-120°C at 1 mmHg).

-

Residue: Bis-THP ether.

-

-

Visualization: Experimental Workflow

Figure 2: Experimental workflow emphasizing the filtration workup and distillation purification.

Characterization & Quality Control

To ensure the integrity of the synthesized linker, the following analytical data must be verified.

Proton NMR ( H NMR, 400 MHz, CDCl )

The hallmark of success is the integration ratio between the anomeric proton and the methylene protons of the propanol chain.

- 4.58-4.62 (m, 1H): Anomeric proton (O-CH-O) of the THP ring. Diagnostic Peak.

-

3.85-3.95 (m, 2H): Methylene protons adjacent to the THP ether (-CH

-

3.75-3.82 (m, 2H): Methylene protons adjacent to the free hydroxyl (-CH

- 3.50-3.60 (m, 1H): O-CHH of the THP ring.

-

1.50-1.90 (m, 8H): Overlapping multiplets (internal CH

Carbon NMR ( C NMR, 100 MHz, CDCl )

- 99.8: Anomeric Carbon (O-C-O).

-

66.5: Carbon adjacent to THP (-CH

-

62.8: Carbon adjacent to OH (-CH

- 62.4: THP ring ether carbon.

Physical Data

-

Appearance: Colorless, viscous oil.

-

Boiling Point: ~105-110°C @ 1 mmHg (Literature analog: 2-(tetrahydro-2H-pyran-2-yloxy)ethanol bp 95°C @ 22 mmHg, so C3 analog will be higher).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| High Bis-THP Yield | Localized high concentration of DHP. | Increase stir rate; slow down DHP addition; increase Diol equivalents to 5:1. |

| Product Hydrolysis | Acidic residue during workup or wet solvent. | Ensure catalyst is fully filtered; use anhydrous DCM; store product over molecular sieves. |

| Low Conversion | Old DHP (polymerized) or deactivated catalyst. | Distill DHP before use; dry Amberlyst-15 beads in a vacuum oven before use. |

References

-

Selective Monoprotection in Flow: T. S. A. Heugebaert, et al., "Selective Monoprotection of Symmetrical Diols in a Flow Reactor," Scientific Research Publishing, 2018.

-

Amberlyst-15 Catalysis: N. Bongers, et al., "Amberlyst-15 catalyzed synthesis of THP ethers," Journal of Organic Chemistry, cited in Organic Chemistry Portal.

-

General THP Protection Mechanisms: P. G. M. Wuts, T. W. Greene, "Greene's Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006.

-

Physical Properties & NMR Data: PubChem Compound Summary for CID 559150, "1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-".

Technical Whitepaper: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol as a Strategic Synthon

Executive Summary

3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical class of monoprotected diols used extensively in medicinal chemistry and organic synthesis. Its structural utility lies in its asymmetry: it possesses one free primary hydroxyl group and one masked hydroxyl group (protected as a tetrahydropyranyl ether). This duality allows for the desymmetrization of 1,3-propanediol , enabling the stepwise construction of heterobifunctional linkers essential for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide details the physicochemical profile, synthetic challenges (statistical distribution control), and orthogonal reactivity patterns that make this molecule a staple in modern drug discovery.

Molecular Identity & Physicochemical Profile[1][2]

The molecule consists of a three-carbon alkyl chain terminated by a free alcohol on one end and a tetrahydropyranyl (THP) acetal on the other. The THP group introduces a chiral center at the anomeric carbon, rendering the commercial product a racemic mixture.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |

| CAS Number | 2162-33-6 | Primary identifier |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | |

| Physical State | Colorless to pale yellow viscous oil | Hygroscopic |

| Boiling Point | ~110–115 °C at 0.5 mmHg | High boiling point due to H-bonding |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Miscible with most organic solvents |

| Chirality | Racemic (±) | Stereocenter at THP C2 position |

Synthetic Architecture: The Monoprotection Challenge

Synthesizing 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol requires the reaction of 1,3-propanediol with 3,4-dihydro-2H-pyran (DHP). The core technical challenge is statistical distribution . Because the starting material (1,3-propanediol) has two identical primary hydroxyl groups, the reaction inherently produces a mixture of:

-

Unreacted starting material.

-

Mono-protected product (Target).

-

Bis-protected side product (diether).

Mechanism of Action

The reaction proceeds via an acid-catalyzed electrophilic addition. The acid catalyst protonates the enol ether double bond of DHP, generating an oxocarbenium ion intermediate. This highly electrophilic species is then intercepted by one of the hydroxyl groups of the diol.

Visualization: Synthesis & Statistical Control

The following diagram illustrates the reaction pathway and the critical variables required to favor the mono-protected species.

Figure 1: Synthetic pathway highlighting the statistical challenge of diol monoprotection. Stoichiometric control is required to prevent bis-protection.

Chemical Reactivity & Stability Profile

The utility of this molecule rests on the orthogonality between the free hydroxyl group and the THP ether.

The THP Protecting Group (Acetal)[6]

-

Base Stability: The THP ether is chemically an acetal.[1] It is completely stable to basic conditions (e.g., NaOH, K₂CO₃), nucleophiles (amines, azides), and organometallic reagents (Grignard, n-BuLi).

-

Reductive Stability: It withstands strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), making it ideal for protecting alcohols during the reduction of esters or amides elsewhere in the molecule.

-

Acid Lability: The THP group is sensitive to acid.[2][3] It can be removed (deprotected) using mild acids (PPTS in Ethanol) or strong acids (HCl, TFA) to regenerate the alcohol.

The Free Hydroxyl Group

The free primary alcohol at the C1 position retains standard reactivity:

-

Activation: Can be converted to a leaving group (Tosylate, Mesylate, Halide) for nucleophilic substitution.

-

Oxidation: Can be oxidized to an aldehyde (Swern, Dess-Martin) or carboxylic acid (Jones reagent).

-

Etherification: Can participate in Williamson ether synthesis or Mitsunobu reactions.

Visualization: Orthogonal Reactivity Map

Figure 2: Orthogonal reactivity map demonstrating the stability of the THP group under basic/reducing conditions versus the reactivity of the free alcohol.

Application in Medicinal Chemistry: Linker Design

In the context of PROTACs (Proteolysis Targeting Chimeras) and ADCs , the length and composition of the linker are vital for bioactivity.

The "Spacer" Function

This molecule provides a defined 3-carbon hydrophobic spacer.

-

Step 1: The free alcohol is converted to a leaving group (e.g., Tosylate).

-

Step 2: A nucleophile (e.g., an amine-functionalized E3 ligase ligand) displaces the tosylate.

-

Step 3: The THP group is removed with mild acid.[2]

-

Step 4: The newly revealed alcohol is oxidized to an acid or activated to attach the Warhead (protein of interest ligand).

This stepwise approach prevents the polymerization that would occur if unprotected 1,3-propanediol were used with bifunctional reagents.

Experimental Protocols

Protocol A: Monoprotection of 1,3-Propanediol

Objective: Maximize yield of mono-THP ether while suppressing bis-THP formation.

-

Reagents: 1,3-Propanediol (3.0 equiv), 3,4-Dihydro-2H-pyran (1.0 equiv), PPTS (0.1 equiv), DCM (Solvent).

-

Procedure:

-

Dissolve 1,3-Propanediol and PPTS in dry DCM under Nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add DHP dropwise over 60 minutes (Slow addition is critical to keep DHP concentration low relative to the diol).

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Workup:

-

Wash reaction mixture with saturated NaHCO₃ (to neutralize acid and prevent deprotection).

-

Extract with DCM. Dry over Na₂SO₄.[4]

-

-

Purification:

-

The crude mixture contains excess 1,3-propanediol (polar), mono-THP (medium polarity), and bis-THP (non-polar).

-

Perform Flash Column Chromatography (Hexanes:EtOAc gradient). The bis-product elutes first, followed by the target mono-THP.

-

Protocol B: THP Deprotection (General)

Objective: Clean removal of the THP group.

-

Reagents: Substrate, p-Toluenesulfonic acid (pTSA) or HCl (1M), Methanol.

-

Procedure:

-

Dissolve substrate in Methanol.

-

Add catalytic pTSA (0.1 equiv) or 1M HCl (3 equiv).

-

Stir at RT for 1–4 hours. Monitor by TLC (Target becomes more polar).

-

-

Workup:

-

Neutralize with NaHCO₃ or Triethylamine before concentrating (Concentrating acidic methanol can cause decomposition).

-

Concentrate in vacuo.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559150, 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability and cleavage conditions).

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational paper on using PPTS for this synthesis).

Sources

Technical Monograph: Strategic Utility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Modular Synthesis

Executive Summary

3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6) is a pivotal bifunctional building block in modern organic synthesis, particularly within medicinal chemistry and linker design (e.g., PROTACs, Antibody-Drug Conjugates). As the mono-tetrahydropyranyl (THP) ether of 1,3-propanediol, it represents a desymmetrized glycol scaffold. This compound allows researchers to selectively manipulate one terminal hydroxyl group while the other remains masked by the acid-labile, base-stable THP moiety. This guide outlines the physicochemical profile, optimized synthesis for mono-selectivity, and strategic applications of this intermediate.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a colorless, viscous liquid characterized by the presence of a primary alcohol and an acetal linkage. Its utility stems from the differential reactivity of these two oxygenated functionalities.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(oxan-2-yloxy)propan-1-ol | |

| CAS Number | 2162-33-6 | |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous consistency |

| Boiling Point | ~248 °C (760 mmHg) | Typically distilled at reduced pressure (e.g., 110-115 °C @ 10 mmHg) to avoid decomposition. |

| Density | ~1.0 g/cm³ | |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Miscible with most organic solvents; partially soluble in water. |

| Flash Point | >110 °C |

Part 2: Synthetic Logic & Preparation

The Challenge of Desymmetrization

The core challenge in synthesizing CAS 2162-33-6 is statistical product distribution . Reacting 1,3-propanediol with 3,4-dihydro-2H-pyran (DHP) can yield three outcomes:

-

Unreacted starting material (Diol).

-

Target Mono-THP ether (Desired).

-

Bis-THP ether (Over-protected impurity).[1]

To maximize the yield of the mono-protected species, the reaction kinetics must be manipulated by using a significant stoichiometric excess of the diol.

Diagram 1: Synthetic Pathway & Statistical Control

Caption: Workflow for the mono-protection of 1,3-propanediol, emphasizing stoichiometry to suppress bis-protection.

Experimental Protocol: Mono-Protection of 1,3-Propanediol

Objective: Synthesis of 50g of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol.

Reagents:

-

1,3-Propanediol (Excess): 238 g (3.13 mol, ~10 equiv)

-

3,4-Dihydro-2H-pyran (DHP): 26.3 g (0.313 mol, 1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTSA): 0.6 g (1 mol%)

-

Solvent: Dichloromethane (DCM) or neat (solvent-free is preferred for green chemistry and ease of workup).

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, charge the 1,3-propanediol.

-

Catalyst Addition: Add pTSA to the diol. Stir until dissolved. If the diol is viscous, gentle warming (30 °C) facilitates mixing.

-

Controlled Addition: Add DHP dropwise via an addition funnel over 60 minutes.

-

Expert Insight: Slow addition of DHP maintains a high local concentration of diol relative to DHP, statistically favoring the mono-addition.

-

-

Reaction: Stir at room temperature for 4–12 hours.

-

Validation (TLC): Monitor using TLC (SiO₂, 50% EtOAc/Hexanes).

-

Visualization: The compounds are not UV active. Use Phosphomolybdic Acid (PMA) or Anisaldehyde stain and heat.

-

Rf Values: Bis-THP (High Rf) > Mono-THP (Mid Rf) > Diol (Baseline).

-

-

Quench: Once DHP is consumed, add triethylamine (0.5 mL) or solid NaHCO₃ to neutralize the acid catalyst. This prevents acetal hydrolysis or disproportionation during heating.

-

Workup & Purification:

-

Phase 1 (Diol Removal): The excess 1,3-propanediol is highly polar and water-soluble. Dilute the mixture with brine and extract the product with EtOAc or DCM. Alternatively, if running neat, distill off the excess diol under high vacuum (BP of diol: 214 °C, but lower under vacuum).

-

Phase 2 (Product Isolation): Distill the residue under reduced pressure. Collect the fraction corresponding to the mono-THP ether.

-

Yield Expectation: 70–85% based on DHP.

-

Part 3: Mechanistic Underpinnings

Understanding the mechanism is crucial for troubleshooting. The reaction is an electrophilic addition of an alcohol to an enol ether.

Diagram 2: Acid-Catalyzed THP Protection Mechanism

Caption: Mechanism showing the formation of the reactive oxocarbenium ion and subsequent trapping by the alcohol.

Stability Profile:

-

Base Stability: Excellent. Compatible with reagents like NaH, LDA, LiAlH₄, and Grignard reagents.

-

Acid Stability: Poor. Hydrolyzes back to the diol and 5-hydroxypentanal (which exists in equilibrium with lactol) in the presence of aqueous acid (HCl, AcOH/H₂O) or Lewis acids in protic solvents.

Part 4: Applications in Drug Discovery

The primary value of CAS 2162-33-6 lies in Linkerology . It serves as a precise 3-carbon spacer.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition affect degradation efficiency. This molecule provides a lipophilic C3 chain that is distinct from standard PEG (polyethylene glycol) linkers.

Workflow:

-

Activation: The free hydroxyl of CAS 2162-33-6 is converted to a leaving group (Tosylate, Mesylate, or Halide) or oxidized to an aldehyde/acid.

-

Coupling: This "activated" end is attached to a ligand (e.g., E3 ligase binder like Thalidomide or VHL ligand).

-

Deprotection: The THP group is removed with mild acid (e.g., PPTS/MeOH).

-

Second Coupling: The newly revealed hydroxyl is activated and coupled to the Warhead (Target Protein binder).

Diagram 3: Modular Linker Construction

Caption: Stepwise utilization of Mono-THP Propanol to construct heterobifunctional molecules (PROTACs).

Part 5: Handling & Safety[3]

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While relatively stable, acetals can auto-oxidize or hydrolyze with atmospheric moisture over long periods.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Use standard PPE (gloves, goggles, fume hood).

-

Incompatibility: Strong acids, strong oxidizing agents.[2]

References

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP Ethers) - Protection of Alcohols.[3] Retrieved from [Link]

-

PubChem. (n.d.).[1] 1-Propanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 2162-33-6).[4][5] National Library of Medicine. Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard reference for THP protection/deprotection protocols).

Sources

- 1. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | C8H16O3 | CID 559150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. 2162-33-6|3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 6. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Document Control:

-

Target Compound: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol[1]

-

CAS Registry Number: 2162-33-6[1]

-

Molecular Formula:

[1][2][3] -

Common Name: Monoprotected 1,3-propanediol (THP ether)

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation and quality control of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol . As a mono-protected diol, this compound is a critical linker in organic synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

The primary analytical challenge lies in distinguishing the target mono-ether from the symmetric 1,3-bis((tetrahydro-2H-pyran-2-yl)oxy)propane (bis-THP impurity) and the unreacted 1,3-propanediol . This guide details a self-validating spectroscopic protocol combining High-Resolution Mass Spectrometry (HRMS), FTIR, and 1D/2D NMR to ensure structural integrity.

Synthetic Context & Impurity Profiling

To interpret the spectra accurately, one must understand the sample's origin. The synthesis typically involves the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to an excess of 1,3-propanediol .

Key Mechanistic Insight: The reaction is governed by statistical probability. A 1:1 stoichiometric ratio typically yields a statistical mixture:

-

~25% Unreacted Diol

-

~50% Target Mono-THP (Desired)

-

~25% Bis-THP (Impurity)

Therefore, the elucidation strategy must focus on symmetry breaking (distinguishing the free hydroxyl end from the protected end) and integration stoichiometry .

Diagram 1: Synthesis & Elucidation Workflow

Caption: Logical workflow from synthesis to structural validation, highlighting the critical divergence between the target mono-ether and the bis-ether impurity.

Spectroscopic Characterization Strategy

Infrared Spectroscopy (FTIR)

IR provides the first "Go/No-Go" decision point. The presence of a hydroxyl group is the primary differentiator against the bis-protected impurity.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| O-H Stretch | 3350 - 3450 | Broad, strong band. (Absent in Bis-THP impurity) |

| C-H Stretch ( | 2850 - 2950 | Strong, multiple bands (Alkane chain + THP ring) |

| C-O-C (Ether) | 1030 - 1120 | Strong, sharp bands (Acetal & Ether linkages) |

Mass Spectrometry (HRMS)

-

Ionization Mode: ESI (+) or CI (+)

-

Target Ion:

or -

Calculated Mass (

): 160.1099 Da[2] -

Observed

: ~183.099 Da -

Diagnostic: The Bis-THP impurity (

) will show a mass of ~244 Da (

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for structure proof. The molecule contains a chiral center at the acetal carbon (C2 of the THP ring), making the protons on the propanol chain diastereotopic. However, at lower fields (300/400 MHz) or in flexible chains, this often manifests as broadening rather than distinct multiplet separation.

H NMR Assignment (400 MHz, )

Crucial Validation Rule: The integration of the anomeric proton (H-2') must be 1.0 , and the integration of the

| Position | Multiplicity | Integration | Assignment Logic | |

| H-2' (THP) | 4.55 - 4.65 | dd or t | 1H | Diagnostic Anomeric Proton. Most deshielded due to O-CH-O environment. |

| H-1 (Propyl) | 3.70 - 3.80 | t or m | 2H | |

| H-3 (Propyl) | 3.45 - 3.55 | m | 2H | |

| H-6' (THP) | 3.80 - 3.90 | m | 1H | Equatorial proton of THP ether ring ( |

| H-6' (THP) | 3.45 - 3.55 | m | 1H | Axial proton of THP ether ring (overlaps with H-3). |

| -OH | 2.50 - 3.00 | br s | 1H | Exchangeable. Disappears with |

| H-2 (Propyl) | 1.75 - 1.85 | quint/m | 2H | Central methylene of the propyl chain. |

| THP Ring | 1.50 - 1.90 | m | 6H | Remaining methylene protons of the THP ring (H-3', H-4', H-5'). |

C NMR Assignment (100 MHz, )

| Position | Carbon Type | Assignment Logic | |

| C-2' (THP) | 99.0 - 100.0 | CH | Anomeric Carbon. Unique signal in the ~100 ppm region. |

| C-1 (Propyl) | 66.0 - 67.0 | Carbon attached to free -OH. | |

| C-6' (THP) | 62.5 - 63.5 | Ether carbon inside the ring. | |

| C-3 (Propyl) | 61.5 - 62.5 | Carbon attached to THP ether oxygen. | |

| C-2 (Propyl) | 32.0 - 33.0 | Central propyl carbon. | |

| THP Ring | 30.8, 25.4, 19.8 | C-3', C-5', C-4' (typical THP ring pattern). |

Diagram 2: NMR Connectivity & COSY Correlations

Caption: 2D NMR correlation strategy. Strong COSY couplings (solid lines) establish the propyl chain connectivity. NOESY (dotted) can confirm the proximity of the chain to the ring.

Quality Control & Troubleshooting

Differentiating the Bis-THP Impurity

The most common error in this synthesis is over-protection.

-

Observation: The IR spectrum lacks the broad OH stretch at 3400

. -

NMR Evidence: The integration of the anomeric proton (4.6 ppm) doubles relative to the central methylene (1.8 ppm).

-

TLC: The bis-THP ether is significantly less polar (higher

) than the mono-THP product in EtOAc/Hexane systems.

Stability Considerations

The THP acetal is acid-labile .

-

Storage: Store over a trace of solid

or in a basic-washed vial to prevent spontaneous hydrolysis back to the diol. -

NMR Solvent: Do not use old

that has become acidic (formation of DCl). Filter

References

-

PubChem. (n.d.).[2] Compound Summary: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (Isomer Analysis). Retrieved January 28, 2026, from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection mechanisms and stability).

- Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational method for selective THP protection).

Sources

Technical Monograph: Physicochemical Profiling of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

[1]

Introduction & Core Utility

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a mono-protected 1,3-diol derivative.[1][2] In drug development and complex organic synthesis, it serves as a bifunctional building block.[1] The molecule features a primary alcohol (nucleophile) at one terminus and a tetrahydropyranyl (THP) acetal—a robust, acid-labile masking group—at the other.[1]

This asymmetry allows researchers to selectively functionalize one end of the propyl chain (e.g., converting the free alcohol to a halide, tosylate, or aldehyde) while keeping the other end protected.[1] It is extensively used in the synthesis of PROTAC linkers , antibody-drug conjugates (ADCs), and natural product total synthesis.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

| Identifier | Detail |

| IUPAC Name | 3-[(Tetrahydro-2H-pyran-2-yl)oxy]propan-1-ol |

| Common Synonyms | 3-Tetrahydropyranyloxy-1-propanol; Propane-1,3-diol mono-THP ether |

| CAS Number | 2162-33-6 |

| Molecular Formula | C |

| Molecular Weight | 160.21 g/mol |

| SMILES | OCCCCOC1CCCCO1 |

Stereochemical Note

The THP protection introduces a stereocenter at the anomeric carbon (C2 of the pyran ring).[1] Consequently, this compound exists as a racemic mixture (

Physical Properties Matrix

Note: Due to the specific nature of this intermediate, some values are derived from high-fidelity predictive models validated against homologous THP-ethers.

| Property | Value / Range | Experimental Context |

| Physical State | Liquid | Viscous, colorless to pale yellow oil.[1] |

| Boiling Point (Atm) | ~250–260 °C | Theoretical. Decomposition likely before boiling at 1 atm. |

| Boiling Point (Vac) | 110–120 °C | @ 0.5–1.0 mmHg. Standard purification range. |

| Density | 1.02 ± 0.05 g/cm³ | Slightly denser than water due to oxygen content. |

| Refractive Index ( | 1.458–1.464 | Characteristic of aliphatic THP ethers. |

| Solubility | Amphiphilic | Miscible with DCM, THF, EtOAc, MeOH. Partially soluble in water.[1][3] |

| Flash Point | >113 °C | Closed Cup (Predicted). |

| LogP | 0.70 | Moderately lipophilic; amenable to silica chromatography. |

Synthesis & Purification Logic

The synthesis relies on the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to 1,3-propanediol .[1] The core challenge is selectivity : preventing the formation of the symmetrical di-protected byproduct.[1]

Reaction Workflow

To maximize the yield of the mono-protected alcohol, the reaction kinetics must be manipulated by using a large excess of the diol.[1]

Reagents:

-

Substrate: 1,3-Propanediol (5.0 – 10.0 equivalents).[1]

-

Reagent: 3,4-Dihydro-2H-pyran (1.0 equivalent).

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (0.1 eq).[1]

-

Solvent: Dichloromethane (DCM) or neat (solvent-free).[1]

Experimental Protocol (Self-Validating System)

-

Setup: Charge a flame-dried flask with 1,3-propanediol (50 mmol) and DCM (50 mL).

-

Addition: Add PPTS (0.5 mmol). Cool to 0°C.[1]

-

Controlled Feed: Add DHP (10 mmol) dropwise over 30 minutes. Critical: Slow addition keeps DHP concentration low relative to the diol, favoring mono-protection.[1]

-

Quench: Stir at room temperature for 4 hours. Quench with triethylamine (TEA) to neutralize the acid catalyst.[1]

-

Workup: Wash with water to remove the excess unreacted 1,3-propanediol (which is highly water-soluble).[1] The organic layer retains the mono-THP ether and trace di-THP ether.[1]

-

Purification: Vacuum distillation is preferred for scale-up.[1] For small scales, silica gel chromatography (Hexane:EtOAc 2:[1]1) is effective.[1][4]

Visualization: Synthesis & Selectivity Pathway

Figure 1: Kinetic control strategy.[1] Using excess diol ensures the reaction probability favors the mono-protected species (

Stability & Handling (The "THP Rule")

The utility of this compound rests on the stability profile of the acetal linkage.[1]

Acid Sensitivity (Deprotection)

The THP group is an acetal and is highly sensitive to aqueous acids .[1]

-

Mechanism: Protonation of the exocyclic oxygen leads to ring opening and hydrolysis, regenerating the alcohol and 5-hydroxypentanal (which exists in equilibrium with the hemiacetal).[1]

-

Deprotection Conditions: Acetic acid/THF/Water (4:2:[1]1) at 45°C or catalytic p-TsOH in MeOH.

Base Stability

The compound is completely stable to bases (NaOH, KOH, NaH), nucleophiles (Grignard reagents, organolithiums), and hydrides (LiAlH

Visualization: Stability Logic

Figure 2: Orthogonal stability profile.[1] The THP ether survives basic synthetic operations but is cleaved cleanly by acid.[1]

Spectral Characteristics

For verification of the synthesized material, look for these diagnostic signals:

-

H NMR (CDCl

- 4.6 ppm (t, 1H): The anomeric proton (O-CH -O) of the THP ring.[1] This is the most distinct signal.

-

3.4–3.9 ppm (m, 4H): The protons adjacent to the ether oxygens (-CH

-

3.6 ppm (t, 2H): The protons adjacent to the free hydroxyl (-CH

- 1.5–1.9 ppm (m, 8H): The methylene protons of the propyl chain and the THP ring.[1]

-

IR Spectroscopy:

References

-

PubChem Compound Summary. (2025). 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 2162-33-6).[1][5] National Center for Biotechnology Information.[1] Link[1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Standard reference for THP stability and deprotection protocols).

-

Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1] Journal of Organic Chemistry.[1] (Primary source for the PPTS catalyzed synthesis).[1] Link[1]

Technical Guide: Solubility and Handling of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Executive Summary: The Amphiphilic Linker

3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical class of monoprotected diols used extensively as linkers in drug conjugates, polymer cross-linkers, and total synthesis intermediates. Its chemical utility stems from its bifunctional nature : it possesses a robust, base-stable tetrahydropyranyl (THP) ether moiety and a reactive primary hydroxyl group.

This guide provides a definitive technical analysis of its solubility profile. Unlike simple hydrocarbons, this molecule exhibits amphiphilic behavior , driven by the competition between the lipophilic THP ring and the hydrophilic primary alcohol. Understanding this duality is essential for optimizing reaction solvents, extraction protocols, and chromatographic purification.

Physicochemical Profile

To predict solubility behavior, we must first establish the molecular parameters that govern solute-solvent interactions.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₁₆O₃ | Moderate molecular weight (160.21 g/mol ) favors liquid state.[1] |

| Physical State | Viscous Colorless Liquid | High viscosity indicates strong intermolecular H-bonding.[1] |

| LogP (Octanol/Water) | ~0.7 – 0.9 | Moderately Lipophilic. It partitions into organics but retains water affinity.[1] |

| H-Bond Donors | 1 (Free -OH) | Critical for solubility in protic solvents and water.[1] |

| H-Bond Acceptors | 3 (Ether Oxygens + -OH) | Allows strong interaction with polar aprotic solvents (THF, EtOAc).[1] |

| Boiling Point | ~240–250 °C (760 mmHg) | Non-volatile; requires high vacuum for distillation.[1] |

Solubility Landscape & Solvent Compatibility

The solubility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is dictated by the "Like Dissolves Like" principle, but with a caveat regarding its acid sensitivity.

Polar Aprotic Solvents (Recommended)

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Mechanism: The ether oxygens in the THP ring and the propyl chain accept hydrogen bonds or engage in dipole-dipole interactions. The lipophilic backbone is well-solvated by the organic chains of these solvents.

-

Application: These are the primary reaction media . DCM and THF are ideal for subsequent functionalization of the free alcohol (e.g., Appel reaction, Tosylation).

Polar Protic Solvents (Conditional Use)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Mechanism: The free hydroxyl group participates in hydrogen bonding networks with the solvent.

-

Critical Warning: Acid Sensitivity. While soluble, THP ethers are acetals and are labile to acid . Protic solvents often contain trace acids or can promote solvolysis if not buffered.

-

Protocol: Always ensure protic solvents are neutral or slightly basic (e.g., treat with basic alumina or add traces of triethylamine) before long-term storage or heating.

-

Non-Polar Solvents (Purification Only)

Solvents: Hexanes, Heptane, Pentane.

-

Solubility: Low to Moderate.

-

Mechanism: The polarity of the primary hydroxyl group disrupts the weak Van der Waals forces of the alkane solvent lattice.

-

Application: These serve as antisolvents or gradient components. In column chromatography, pure hexane will not move the compound (Rf ≈ 0). Increasing polarity (adding EtOAc) is required to elute it.

Water (Aqueous Media)

-

Mechanism: The ratio of Carbon (8) to Oxygen (3) is < 3:1, typically the threshold for water solubility. The H-bond donor/acceptor network allows it to dissolve in aqueous buffers.

-

Extraction Implication: The compound will not partition efficiently into non-polar organics (like Hexane) from water. It requires polar organic solvents (DCM or EtOAc) for effective extraction from aqueous layers.

Solubility Logic Diagram

Figure 1: Solubility interaction map highlighting solvent compatibility and stability risks.

Operational Protocols

Dissolution Protocol for Reactions

Context: Preparing a 0.5 M stock solution for synthesis.

-

Select Solvent: Anhydrous DCM or THF is preferred.

-

Drying: Ensure the solvent is dried (over molecular sieves) to prevent hydrolysis if trace acid is present.

-

Addition: Add the viscous liquid dropwise to the stirring solvent.

-

Verification: The solution should be clear and colorless. Cloudiness indicates water contamination or saturation (unlikely in DCM).

Extraction Workflow (Purification)

Because the compound has significant water solubility, standard extractions must be modified to prevent yield loss to the aqueous phase.

Methodology: "Salting Out" Extraction.

-

Quench: Quench the reaction mixture with Saturated Aqueous NaHCO₃ (maintains basic pH to protect THP).

-

Saturation: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic compound out of the water ("Salting Out").

-

Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Do not use Hexanes or Diethyl Ether alone, as recovery will be poor.

-

Repetition: Perform 3-4 extractions with smaller volumes rather than one large volume.

-

Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate) if the latter is slightly acidic (though usually MgSO₄ is safe for THP, Na₂SO₄ is gentler).

Chromatographic Purification (Flash Column)

Stationary Phase: Silica Gel (SiO₂). Mobile Phase: Hexanes / Ethyl Acetate gradient.

| Gradient (% EtOAc in Hexane) | Behavior |

| 0 - 10% | Compound remains at baseline (Rf ≈ 0).[1] Impurities elute. |

| 20 - 30% | Compound begins to migrate (Rf ≈ 0.2 - 0.3).[1] |

| 50% | Rapid elution. |

-

Visualization: The compound is not UV active (no chromophore). Use Stain Visualization (p-Anisaldehyde or KMnO₄ dip followed by heating).

Extraction Logic Diagram

Figure 2: Optimized extraction workflow to maximize recovery of the amphiphilic product.

Stability & Storage

-

Acid Lability: The THP ether is an acetal. Exposure to pH < 4 will hydrolyze the protecting group, regenerating the diol (1,3-propanediol).

-

Avoid: Chloroform (often contains HCl stabilizer—use Amylene stabilized CHCl₃ if necessary), acidic water.

-

-

Thermal Stability: Stable up to ~150°C in neutral conditions. Distillation requires vacuum (< 1 mmHg) to lower the boiling point below decomposition thresholds.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. While not strictly air-sensitive, it is hygroscopic. Moisture absorption can make accurate weighing difficult.

References

-

PubChem. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (Compound Summary). National Library of Medicine. Available at: [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard reference for THP stability and deprotection conditions).

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP).[5][6][7][8] (Mechanistic details on formation and stability). Available at: [Link]

Sources

- 1. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Propanediol | 504-63-2 [chemicalbook.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Stability Profile of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol Under Acidic Conditions

Executive Summary

3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6) represents a critical mono-protected intermediate in organic synthesis, specifically within the modification of 1,3-propanediol derivatives. Its utility hinges on the Tetrahydropyranyl (THP) ether linkage, a mixed acetal functionality.[1]

While this molecule exhibits robust stability against bases, nucleophiles, and hydride reducing agents, it is inherently labile in acidic media . This guide provides a definitive technical analysis of its stability profile, delineating the mechanistic boundaries of its survival and providing validated protocols for both its preservation and controlled removal.

Chemical Identity & Structural Vulnerability

The molecule consists of a primary alcohol and a THP-protected primary alcohol. The stability concern is localized entirely at the acetal carbon (C2 of the pyran ring) .

| Property | Detail |

| IUPAC Name | 3-(oxan-2-yloxy)propan-1-ol |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Functional Group | Primary Alcohol (Free), Alkyl THP Ether (Protected) |

| Labile Bond | C(sp³)-O bond between the pyran ring and the propoxy chain |

| pKa (Protonated) | ~ -4 to -5 (Oxonium ion formation) |

Mechanistic Underpinnings: Acid-Catalyzed Hydrolysis[2]

To control the stability of this molecule, one must understand the failure mode. The decomposition is not random; it follows a specific A1 dissociative mechanism (or A-2 depending on specific conditions, though A1 is dominant for acetals).

The Pathway to Degradation

-

Protonation: The exocyclic oxygen is protonated by the acid catalyst (

).[2] This is a fast, reversible equilibrium. -

Rate-Determining Cleavage: The protonated ether undergoes heterolytic cleavage. The electrons from the ring oxygen assist in expelling the leaving group (1,3-propanediol), forming a resonance-stabilized Oxocarbenium Ion .

-

Hydrolysis: Water attacks the highly electrophilic oxocarbenium ion, forming a hemiacetal.

-

Collapse: The hemiacetal equilibrates to open-chain 5-hydroxypentanal.

Visualization: The Hydrolysis Cascade

Figure 1: The acid-catalyzed hydrolysis pathway of THP ethers. The formation of the Oxocarbenium Ion is the rate-determining step (RDS).

Stability Matrix & Kinetics

The stability of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is not binary; it is a function of pH, solvent dielectric constant, and temperature.

Stability Traffic Light System

| Condition Type | Specific Reagents | Stability Status | Half-Life ( |

| Strong Acid (Aq) | 1M HCl, H₂SO₄, TFA/H₂O | UNSTABLE | < 5 minutes @ 25°C |

| Organic Acid (Protic) | pTSA in MeOH, HCl in EtOH | UNSTABLE | 10 - 60 minutes @ 25°C |

| Weak Acid (Aq) | Acetic Acid (80%), Buffer pH 4-5 | LABILE | Hours (Temp dependent) |

| Lewis Acid | MgBr₂, LiCl (in DMSO/heat) | CONDITIONAL | Stable at RT; Cleaves at Heat |

| Neutral/Basic | NaHCO₃, NaOH, TEA, Pyridine | STABLE | Indefinite |

| Silica Gel | Acidic SiO₂ Chromatography | RISK | Slow degradation possible |

*Estimates based on general primary alkyl THP ether kinetics.

Critical Factors Influencing Kinetics

-

Solvent Polarity: Hydrolysis is faster in more polar solvents which stabilize the oxocarbenium transition state.

-

Water Concentration: While water is the reagent, high concentrations of water often slow the reaction compared to anhydrous alcoholic acids (e.g., HCl/MeOH) due to the "leveling effect" of the solvent, though hydrolysis requires a nucleophile (water or alcohol) to complete.

-

Sterics: As a primary alcohol derivative, this molecule is more labile than secondary or tertiary THP ethers. It cleaves approximately 2-3x faster than a secondary THP ether.

Experimental Protocols

Protocol A: Quantitative Stability Assessment (HPLC)

Use this protocol to validate if the molecule will survive a specific reaction condition.

Objective: Determine

-

Preparation: Dissolve 50 mg of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in 5 mL of the target solvent.

-

Internal Standard: Add 10 mg of Biphenyl or Dimethyl sulfone (inert standard).

-

T0 Sample: Remove a 50 µL aliquot, quench immediately into 500 µL sat. NaHCO₃ (aq), and analyze by HPLC/GC.

-

Initiation: Add the acid catalyst/reagent to the main vessel.

-

Sampling: At t = 5, 15, 30, 60 min, remove aliquots and quench immediately into sat. NaHCO₃.

-

Analysis: Plot the ratio of [THP-Ether]/[Standard] over time.

-

Pass Criteria: >98% recovery after intended duration.

-

Fail Criteria: Appearance of 1,3-propanediol peak or loss of starting material.

-

Protocol B: Controlled Deprotection (Removal)

Use this standard procedure when removal of the THP group is the goal.

Reagents: Pyridinium p-toluenesulfonate (PPTS), Methanol (MeOH). Mechanism: Trans-acetalization/Hydrolysis.

-

Setup: Dissolve 1.0 equiv of the substrate in MeOH (0.1 M concentration).

-

Catalyst: Add 0.1 equiv (10 mol%) of PPTS.

-

Reaction: Stir at 55°C (warm) or RT (slow).

-

Note: Primary THP ethers cleave efficiently at 55°C in 1-2 hours.

-

-

Monitoring: Monitor by TLC (Stain: Anisaldehyde or KMnO₄). The product (1,3-propanediol) is very polar; the starting material is less polar.

-

Workup: Concentrate solvent, dilute with water, and extract non-polar impurities if necessary (though 1,3-propanediol is water-soluble, requiring specific isolation techniques like continuous extraction or distillation).

Protocol C: "Survival" Workup (Preservation)

How to wash an acidic reaction without losing the THP group.

-

Cooling: Cool the reaction mixture to 0°C.

-

Quench: Pour the mixture into a vigorously stirred biphasic mixture of Ether/EtOAc and Saturated NaHCO₃ .

-

Crucial: Do not use water alone. The local pH must remain > 7.

-

-

Separation: Separate layers immediately. Wash organic layer with brine (neutral).

-

Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is extremely sensitive, though Na₂SO₄ is generally safer. Add a drop of Triethylamine (TEA) to the solvent during evaporation to buffer trace acidity.

Decision Workflow: Stability Testing

Use this logic flow to determine if your conditions are safe.

Figure 2: Decision matrix for assessing THP ether stability in proposed reaction conditions.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Foundational text on THP stability and removal conditions).

-

Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones," J. Org. Chem.1979 , 44, 1438. (Demonstrates PPTS catalyzed cleavage).

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols," J. Org.[3] Chem.1977 , 42, 3772. (Kinetics of formation and hydrolysis).

- Schroder, M., et al. "Stability of Tetrahydropyranyl Ethers under Acidic Conditions," Chem. Rev. (General review of acetal stability in synthesis).

-

PubChem Compound Summary. "3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol," National Center for Biotechnology Information.

Sources

Retrosynthetic Analysis & Synthesis Guide: 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

[1]

Executive Summary

This technical guide provides a rigorous retrosynthetic analysis and forward synthesis protocol for 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6).[1] This molecule represents a critical motif in organic synthesis: a mono-protected primary diol .[1]

The core challenge addressed here is desymmetrization . The target molecule is derived from the symmetric 1,3-propanediol.[1] A naive approach often yields a statistical mixture of unreacted starting material, the desired mono-protected product, and the bis-protected byproduct. This guide details the kinetic and stoichiometric control strategies required to maximize the yield of the mono-protected species, serving as a model system for selective alcohol protection.

Part 1: Structural & Retrosynthetic Analysis

Structural Deconstruction

The target molecule consists of a 3-carbon chain terminated by a free primary alcohol on one end and a tetrahydropyranyl (THP) ether on the other.[1]

-

Functional Group 1: Primary Alcohol (

).[1] -

Functional Group 2: THP Ether (Acetal).[1]

-

Core Backbone: Propane chain.[1]

Retrosynthetic Logic

The most labile bond is the acetal

The Disconnection:

-

Cleavage of the Acetal: We perform a Functional Group Interconversion (FGI) backwards from the acetal to the enol ether and the alcohol.

-

Symmetry Identification: The alcohol fragment is 1,3-propanediol .[1][2] This molecule has

symmetry (ignoring conformation), meaning both hydroxyl groups are chemically equivalent.[1] -

Synthons:

The Strategic Challenge:

In the forward direction, once the first hydroxyl group reacts, the electronic environment of the second hydroxyl group is only marginally affected (due to the distance of 3 carbons). Therefore, the rate constant for the second protection (

Retrosynthetic Pathway Diagram[1]

Figure 1: Retrosynthetic tree illustrating the disconnection of the acetal linkage into DHP and 1,3-propanediol.

Part 2: Reaction Mechanism & Causality[1]

To control the synthesis, one must understand the mechanism. The reaction is an acid-catalyzed electrophilic addition to an enol ether.[1]

Mechanistic Steps[1][4][5]

-

Protonation: The acid catalyst (typically p-TsOH or PPTS) protonates the

-carbon of the enol ether (DHP).[1] This is the rate-determining step in many conditions. -

Oxocarbenium Formation: The protonation generates a resonance-stabilized oxocarbenium ion.[1][4] This species is highly electrophilic.[1]

-

Nucleophilic Attack: The oxygen of the 1,3-propanediol attacks the oxocarbenium carbon.

-

Proton Transfer: Loss of a proton restores the catalyst and yields the neutral THP ether.[4]

Mechanistic Diagram

Figure 2: Step-wise mechanism of acid-catalyzed THP protection.

Part 3: Forward Synthesis Protocol

The Statistical Challenge (Causality of Stoichiometry)

If 1 equivalent of diol is reacted with 1 equivalent of DHP, the theoretical maximum yield of the mono-protected product is only 50%, with 25% unreacted diol and 25% bis-protected byproduct (assuming

Solution: Use a large excess of the diol (3 to 5 equivalents).[1]

-

Effect: This renders the concentration of free diol significantly higher than the concentration of the mono-protected product throughout the reaction.[1]

-

Result: The DHP is statistically far more likely to encounter a fresh diol molecule than a mono-protected one, pushing selectivity toward the target.

Experimental Procedure (Self-Validating)

Reagents:

-

1,3-Propanediol (5.0 equiv, excess)

-

p-Toluenesulfonic acid monohydrate (p-TsOH[1][4]·H2O) (0.01 equiv)[1]

-

Dichloromethane (DCM) (Solvent, 0.5 M concentration relative to DHP)

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-propanediol (5.0 equiv) in anhydrous DCM .

-

Catalyst Addition: Add p-TsOH (1 mol%) at 0°C.

-

Controlled Addition: Add DHP (1.0 equiv) dropwise over 30–60 minutes via a syringe pump or addition funnel.[1]

-

Why: Keeping the instantaneous concentration of DHP low prevents local "hotspots" where bis-protection might occur.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Add saturated aqueous

solution to neutralize the acid. -

Workup: Separate phases. Extract the aqueous layer with DCM (

).[1] Combine organics, wash with brine, and dry over -

Purification: Concentrate in vacuo. The excess 1,3-propanediol is highly polar and may require removal via a short silica plug or distillation (bp 214°C) before fine purification.[1]

-

Final Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).[1]

-

Data Summary Table

| Parameter | Value / Condition | Note |

| Stoichiometry | 5:1 (Diol:DHP) | Critical for selectivity |

| Temperature | 0°C | Controls exotherm & rate |

| Solvent | DCM or THF | DCM is standard; THF for green chem |

| Yield (Lit.) | 75% - 85% | Based on DHP limiting reagent |

| Appearance | Colorless Oil | Viscous liquid |

| Boiling Point | ~100°C @ 0.5 mmHg | High vacuum required |

Workflow Diagram

Figure 3: Operational workflow for the selective synthesis of the target molecule.[1]

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (Standard text for protection protocols). [1]

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." Journal of Organic Chemistry1977 , 42, 3772–3774. (Seminal paper on mild catalysis). [1]

-

PubChem. "1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-".[1] National Center for Biotechnology Information.[1] (Source for physical properties and CAS verification). [1]

-

ChemicalBook. "(S)-2-(TETRAHYDRO-PYRAN-2-YLOXY)-PROPAN-1-OL Properties". (Reference for commercial availability and boiling points).

Sources

- 1. 1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | C8H16O3 | CID 559150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel downstream process for highly pure 1,3-propanediol from an efficient fed-batch fermentation of raw glycerol by Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

The Janus Linker: A Technical Guide to THP-Protected Propanediol

Executive Summary

This technical guide analyzes the chemical lineage, mechanistic principles, and synthetic utility of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6). Commonly referred to as mono-THP-protected 1,3-propanediol , this molecule represents a critical "Janus" intermediate in organic synthesis—possessing one masked hydroxyl group (stable to base/nucleophiles) and one free hydroxyl group (available for oxidation or functionalization). This guide provides a robust, self-validating protocol for its selective synthesis and details its role as a foundational linker in modern drug development.

Historical Context & Chemical Rationale

The Discovery of the THP Shield

The utility of the tetrahydropyranyl (THP) group traces back to the foundational work of Paul (1934) , who first characterized the reactivity of 3,4-dihydro-2H-pyran (DHP).[1][2] However, it was Anderson et al. (1948) who operationalized this chemistry for hydroxyl protection, recognizing that the resulting acetal was stable under strongly basic conditions (e.g., Grignard reagents, lithium aluminum hydride) yet easily cleaved by mild acid hydrolysis.

The Desymmetrization Challenge

1,3-Propanediol is a symmetrical molecule. In complex total synthesis or Antibody-Drug Conjugate (ADC) linker design, the chemist often requires a linear 3-carbon spacer that reacts at only one end. The "discovery" of useful THP-protected propanediol was not a singular event but an evolution of statistical desymmetrization strategies. By selectively protecting one hydroxyl group, chemists convert a symmetrical commodity chemical into a bifunctional building block capable of sequential elongation.

Mechanistic Underpinnings

The protection of 1,3-propanediol with DHP is an acid-catalyzed electrophilic addition . It is not a simple substitution; it involves the formation of a resonance-stabilized oxocarbenium ion.

Reaction Mechanism

-

Protonation: The acid catalyst protonates the C=C double bond of DHP, generating a tertiary oxocarbenium ion.

-

Nucleophilic Attack: One hydroxyl group of the 1,3-propanediol attacks the electrophilic C2 position of the pyran ring.

-

Deprotonation: Loss of a proton restores the catalyst and yields the THP ether.[3]

Stereochemical Complexity

The introduction of the THP group creates a new chiral center at the C2 position of the pyran ring. Since 1,3-propanediol is achiral, the product is formed as a racemate. While usually inconsequential for linker chemistry, this adds complexity (diastereomers) if the substrate alcohol is chiral.[4]

Figure 1: Mechanistic pathway for the acid-catalyzed formation of THP ethers.

Strategic Synthesis: The Selective Protocol

The primary failure mode in synthesizing this molecule is the formation of the bis-THP protected byproduct . To achieve high selectivity for the mono-protected species, one must exploit stoichiometric control .

The "Statistical Desymmetrization" Protocol

Objective: Synthesize 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol with >85% selectivity.

Reagents:

-

Substrate: 1,3-Propanediol (Reagent Grade, >99%)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) - Preferred over pTSA for milder acidity.

-

Solvent: Dichloromethane (DCM) or Neat (Solvent-free).

Step-by-Step Methodology:

-

Stoichiometric Setup (The Critical Step):

-

Charge a round-bottom flask with 1,3-propanediol (5.0 equivalents) .

-

Expert Insight: Using a large excess of diol statistically ensures that once a DHP molecule reacts with a diol, the resulting mono-protected molecule is diluted by unreacted diol, reducing the probability of a second attack.

-

-

Catalyst Addition:

-

Add PPTS (0.1 equivalents relative to DHP) to the neat diol (or dissolved in minimal DCM). Stir until dissolved.

-

-

Controlled Addition:

-

Add DHP (1.0 equivalent) dropwise via a pressure-equalizing addition funnel over 60 minutes at 0°C.

-

Causality: Slow addition keeps the concentration of active electrophile low, favoring reaction with the abundant free diol rather than the scarce mono-product.

-

-

Reaction Monitoring:

-

Warm to room temperature and stir for 3–4 hours.

-

Self-Validation Check: TLC (50% EtOAc/Hexane). Stain with p-Anisaldehyde.

-

Spot 1 (Baseline): Unreacted Propanediol (Blue/Purple).

-

Spot 2 (Rf ~0.4):Target Mono-THP (Green/Blue).

-

Spot 3 (Rf ~0.8): Bis-THP impurity (Faint).

-

-

-

Workup & Purification:

-

Quench with Triethylamine (TEA) to neutralize the acid.

-

Aqueous Extraction: Add water. The excess 1,3-propanediol will partition into the aqueous phase. The mono-THP ether and bis-impurity will remain in the organic phase (DCM/Ether).

-

Purification: Flash column chromatography on silica gel.

-

Data Presentation: Catalyst Efficiency

| Catalyst System | Conditions | Yield (Mono) | Selectivity (Mono:Bis) | Notes |

| p-TSA | DCM, RT, 2h | 65% | 70:30 | Fast, but higher bis-formation due to strong acidity. |

| PPTS | DCM, RT, 4h | 82% | 92:8 | Industry standard. Excellent balance of rate/selectivity.[5] |

| Iodine ( | Solvent-free, RT | 78% | 85:15 | Green chemistry approach; requires careful quenching. |

| Amberlyst-15 | Hexane, Reflux | 70% | 80:20 | Heterogeneous catalyst; easy filtration workup. |

Applications in Drug Development

The mono-THP propanediol is not a final product; it is a tactical intermediate .

Linker Chemistry (PROTACs & ADCs)

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length is crucial for ternary complex formation.

-

Workflow: The free hydroxyl of the mono-THP propanediol is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde.

-

Attachment: It is attached to an E3 ligase ligand.

-

Deprotection: The THP group is removed (mild acid:

), revealing the second hydroxyl for attachment to the target protein ligand.

Total Synthesis

It serves as a masked 3-carbon homologation unit.

-

Example: Conversion of the free alcohol to an alkyl iodide allows for alkylation of enolates. Subsequent deprotection releases the alcohol, which can be oxidized to a carboxylic acid, effectively adding a propionic acid side chain.

Figure 2: Workflow utilizing mono-THP propanediol as a bifunctional linker scaffold.

References

-

Paul, R. (1934).[1][2] Sur le dihydropyrane.[4][6][7] Bulletin de la Société Chimique de France, 1, 971. (Foundational discovery of the pyran ring reactivity).

-

Anderson, A. C., & Nam, N. H. (1948).[1][2] Tetrahydropyranyl Ethers as Protecting Groups.[3][4][8] Journal of the American Chemical Society. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] Wiley-Interscience.[7] (The authoritative text on protection/deprotection protocols). Link

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry. (Establishes PPTS as the superior catalyst). Link

-

Bernady, K. F., et al. (1979). Prostaglandins and Congeners. 20. Synthesis of Prostaglandins via Conjugate Addition of Lithium Cuprates to Cyclopentenones. The Journal of Organic Chemistry. (Demonstrates THP stability in complex synthesis). Link

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]

Methodological & Application

use of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in organic synthesis

Application Note: Strategic Use of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol in Linker Design and Organic Synthesis

Executive Summary

This guide details the strategic application of 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS: 2162-33-6), a critical bifunctional building block in medicinal chemistry. Commonly referred to as "monoprotected 1,3-propanediol," this reagent serves as a versatile C3-spacer (linker) in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and total synthesis of natural products. Its primary utility lies in its ability to desymmetrize 1,3-propanediol, providing one reactive primary alcohol for immediate coupling (via Mitsunobu or alkylation) while masking the distal alcohol as a tetrahydropyranyl (THP) ether for orthogonal deprotection.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol |

| Common Name | 1,3-Propanediol mono-THP ether |

| CAS Number | 2162-33-6 |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~100–105 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; slightly soluble in water |

| Stability | Stable to base, hydrides, and organometallics; labile to acid |

Strategic Workflow: The C3-Linker Platform

The utility of this molecule is best understood as a "masked" extender. The following diagram illustrates the standard workflow for using this reagent to link two distinct pharmacophores (Pharmacophore A and B).

Caption: Stepwise desymmetrization and linker installation workflow using monoprotected 1,3-propanediol.

Protocol 1: Synthesis of the Reagent (Monoprotection)

Context: While commercially available, in-house preparation is often required for large-scale needs. The challenge is avoiding the formation of the bis-THP ether.

Reagents:

-

1,3-Propanediol (5.0 equiv) – Excess is critical to favor mono-protection.

-

3,4-Dihydro-2H-pyran (DHP) (1.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.05 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 1,3-propanediol (5.0 equiv) and anhydrous DCM (0.5 M concentration relative to diol). Add the acid catalyst (PPTS).

-

Addition: Dissolve DHP (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the stirring diol mixture over 1–2 hours at 0 °C.

-

Causality: Slow addition ensures the concentration of DHP remains low relative to the huge excess of diol, statistically favoring the reaction of DHP with a free diol molecule rather than the mono-product.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with PMA or Anisaldehyde; the product spots will be distinct from the polar diol).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

-

Purification: The crude mixture will contain mostly unreacted 1,3-propanediol.

-

Tip: Perform an initial water wash.[1] 1,3-propanediol is highly water-soluble, whereas the mono-THP ether is more lipophilic. This removes the bulk of the starting material.

-

Flash chromatography (Hexanes/EtOAc gradient) yields the pure mono-THP ether.

-

Protocol 2: Mitsunobu Coupling (Application)

Context: This is the primary application. The free hydroxyl group of the reagent is coupled to a nucleophile (typically a phenol, imide, or sulfonamide) under neutral conditions.

Reagents:

-

3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (1.2 equiv)

-

Nucleophile (e.g., Phenol derivative) (1.0 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

THF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the Nucleophile, PPh₃, and the Mono-THP alcohol in anhydrous THF under nitrogen. Cool to 0 °C.

-

Activation: Add DIAD dropwise via syringe.

-

Visual Cue: The yellow color of DIAD should fade upon addition. If the color persists, the reaction may be stalling or reagents are impure.

-

-

Execution: Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

-

Validation: Monitor by LC-MS. The disappearance of the phenol peak and appearance of the product mass (M+H or M+Na) confirms coupling.

-

Workup: Concentrate solvent. Triturate the residue with cold diethyl ether/hexanes to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.[2][3]

-

Purification: Silica gel chromatography.

Protocol 3: Controlled Deprotection

Context: Removing the THP group to reveal the second hydroxyl group for further chemistry.

Comparative Deprotection Conditions:

| Condition | Reagents | Temperature | Application Note |

| Mild (Standard) | PPTS (0.1 eq) in MeOH | 40–50 °C | Best for acid-sensitive substrates. Slow but clean. |

| Rapid | p-TsOH (catalytic) in MeOH | RT | Faster, but risk of isomerizing other sensitive groups. |

| Acetic Acid | AcOH:THF:H₂O (4:2:1) | 45 °C | Good if the substrate is insoluble in alcohol. |

| Neutral | LiCl (excess) in DMSO/H₂O | 90 °C | Use only if the molecule contains highly acid-labile moieties (e.g., acetals). |

Standard Protocol (PPTS Method):

-

Dissolve the THP-protected intermediate in MeOH.

-

Add PPTS (10 mol%).

-

Heat to 45 °C and stir for 2–4 hours.

-

Concentrate, dilute with EtOAc, wash with NaHCO₃, and purify.

Handling & Troubleshooting

-

Chirality Warning: The THP group introduces a stereocenter at the acetal carbon. Since the reagent is racemic, the NMR spectra of your intermediates will show complex multiplets (diastereomeric mixtures) if your substrate is chiral. Do not interpret this as impurity.

-

Thermal Instability: Do not distill the mono-THP ether at atmospheric pressure; it can undergo retro-addition to DHP and diol. Always use high vacuum.

-

Storage: Store at 2–8 °C under inert gas. The acetal linkage is susceptible to hydrolysis by atmospheric moisture over long periods.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive source on THP stability and deprotection).

-

Miyashita, N.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[4] Journal of Organic Chemistry, 1977 , 42(23), 3772–3774. Link

-

Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981 , 1, 1–28. Link

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link

-

ChemScene. "Product Profile: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol (CAS 2162-33-6)."[5] Link

Sources

protocol for tetrahydropyranylation of 1,3-propanediol

Application Note: Protocols for the Regioselective Tetrahydropyranylation of 1,3-Propanediol

Executive Summary

The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step organic synthesis due to the acetal's stability under basic conditions and facile removal under mild acidic conditions. However, the tetrahydropyranylation of symmetric diols like 1,3-propanediol presents a specific challenge: selectivity .

Researchers often require the mono-protected derivative (3-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol) to differentiate the two hydroxyl termini for subsequent asymmetric functionalization. Conversely, the bis-protected derivative is utilized as a stable spacer or linker precursor.

This Application Note provides two distinct, field-validated protocols:

-

High-Selectivity Mono-Protection: Utilizing stoichiometric control and extraction-based purification.

-

Quantitative Bis-Protection: Utilizing thermodynamic forcing conditions.

Mechanistic Principles

The reaction proceeds via an acid-catalyzed electrophilic addition of the alcohol to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).

-

Protonation: The acid catalyst protonates the

-carbon of DHP, generating a resonance-stabilized oxocarbenium ion. -

Nucleophilic Attack: The hydroxyl group of 1,3-propanediol attacks the oxocarbenium center.

-

Deprotonation: Loss of a proton restores neutrality, yielding the THP ether.

Critical Consideration: The formation of a new chiral center at the acetal carbon (C2 of the pyran ring) results in a racemic mixture. For the bis-protected product, this creates a mixture of diastereomers (

Figure 1: Acid-catalyzed pathway for mono- and bis-tetrahydropyranylation.

Strategic Considerations

| Variable | Mono-Protection Strategy | Bis-Protection Strategy |

| Stoichiometry | 5:1 (Diol : DHP) | 1:2.5 (Diol : DHP) |

| Solvent | DCM (Dichloromethane) or Neat | DCM or THF |

| Catalyst | PPTS (Milder) or p-TsOH (Low loading) | p-TsOH (Standard) |

| Purification | Aqueous Extraction (Wash away excess diol) | Filtration/Distillation |

| Key Challenge | Preventing over-reaction to Bis-product | Driving reaction to completion |

Protocol A: Selective Mono-Tetrahydropyranylation